4-Bromo-3-methoxypyridine 1-oxide
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-4-8(9)3-2-5(6)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZJRAMISIBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C[N+](=C1)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Oxidation of 4-Bromo-3-methoxypyridine
The most direct approach to obtaining 4-bromo-3-methoxypyridine 1-oxide involves the oxidation of the corresponding 4-bromo-3-methoxypyridine precursor using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane under controlled temperature conditions.
- Dissolve 4-bromo-3-methoxypyridine in dichloromethane at 0–5 °C.
- Add m-CPBA slowly while maintaining the temperature.
- Stir the reaction mixture for 20–24 hours at room temperature (20–25 °C).
- Monitor the reaction progress via thin-layer chromatography with a solvent system such as dichloromethane/methanol (10:1).
- Upon completion, isolate the product by extraction, washing, and purification.
Example data from a related pyridine-N-oxide synthesis (Table 1):
| Starting Material | Molecular Formula | Molecular Weight (g/mol) | Feed Amount | Equivalents |
|---|---|---|---|---|
| 4-Methoxypyridine | C6H7NO | 109.13 | 100 g | 1.0 eq |
| Meta-chloroperoxybenzoic acid | C7H5ClO3 | 172.57 | 237 g | 1.5 eq |
| Dichloromethane | CH2Cl2 | 84.93 | 800 mL | 2.37 mL/g |
Note: Although this example uses 4-methoxypyridine, the method is analogous for 4-bromo-3-methoxypyridine substrates.
This method yields high purity pyridine N-oxides with yields around 90% and purity exceeding 98%, as confirmed by nuclear magnetic resonance and mass spectrometry analyses.
Bromination of 3-Methoxypyridine N-oxide
An alternative route involves first preparing 3-methoxypyridine N-oxide, followed by selective bromination at the 4-position. Bromination can be achieved using bromine or N-bromosuccinimide as bromine sources, often in the presence of acid-binding agents or Lewis acid catalysts such as iron powder to enhance reaction efficiency.
- React 3-methoxypyridine with an oxidant (e.g., m-CPBA) to generate 3-methoxypyridine N-oxide.
- Subject the N-oxide to bromination using bromine or N-bromosuccinimide under heating.
- Use a solvent such as dichloromethane or another suitable organic medium.
- Control temperature to optimize selectivity and yield.
This approach avoids direct nitration steps, reducing the use of hazardous nitric-sulfuric acid mixtures and minimizing environmental impact.
Palladium-Catalyzed Cross-Coupling Synthesis
A more sophisticated synthetic strategy involves palladium-catalyzed cross-coupling reactions between 3-methoxy-4-boronate pyridine derivatives and 2-bromo-3-methoxypyridine to form bipyridyl compounds. Although this method is primarily applied to bipyridyl synthesis, it demonstrates the availability and reactivity of 4-bromo-3-methoxypyridine derivatives and can be adapted for targeted N-oxide preparation.
- Catalyst: Pd(PPh3)2Cl2 (2 mol%)
- Base: Potassium acetate (3 equivalents)
- Solvent: 1,4-dioxane/water mixture
- Temperature: 100 °C
- Reaction time: Overnight
Yield of the cross-coupled product is approximately 48% after chromatographic purification.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct oxidation with m-CPBA | 4-Bromo-3-methoxypyridine | m-CPBA, dichloromethane, 0–25 °C, 20–24 h | ~90 | >98 | High purity, straightforward |
| Bromination of N-oxide | 3-Methoxypyridine N-oxide | Bromine or N-bromosuccinimide, Lewis acid | Not specified | Not specified | Avoids nitration, environmentally friendly |
| Pd-catalyzed cross-coupling | 3-Methoxy-4-boronate pyridine + 2-bromo-3-methoxypyridine | Pd(PPh3)2Cl2, KOAc, 1,4-dioxane/H2O, 100 °C | 48 | Not specified | For bipyridyl synthesis, adaptable |
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic singlets for methoxy protons around δ 3.8–3.9 ppm and aromatic protons in the range δ 7.3–8.4 ppm, confirming substitution patterns and oxidation state.
Mass Spectrometry (MS): Liquid phase mass spectrometry confirms molecular weights consistent with the expected N-oxide structures.
Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically employing dichloromethane/methanol solvent systems.
Purity: Achieved purities exceed 98% after standard purification protocols such as recrystallization and column chromatography.
Research Findings and Practical Considerations
The oxidation of pyridine to pyridine N-oxide using m-CPBA is well-established, providing high yields and purity with mild reaction conditions.
Bromination of pyridine N-oxides is more reactive than chlorination, offering better selectivity and shorter reaction times.
The avoidance of nitration steps in bromination routes reduces hazardous waste and environmental impact, aligning with green chemistry principles.
Pd-catalyzed cross-coupling reactions demonstrate the synthetic versatility of 4-bromo-3-methoxypyridine derivatives, although yields may be moderate.
Reaction monitoring by TLC and characterization by NMR and MS are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative, and the methoxy group can undergo oxidation to form aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in cross-coupling reactions.
Major Products
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation and Reduction: Produce corresponding pyridine derivatives, aldehydes, or carboxylic acids.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
4-Bromo-3-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxypyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromine and methoxy substituents can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
4-Bromo-2-methoxy-3-methylpyridine (CAS: 112197-12-3)
- Structural Differences : This compound substitutes the N-oxide group with a methyl group at the 3-position and shifts the methoxy group to the 2-position.
- Properties: Molecular formula C₇H₈BrNO, similarity score 0.84 compared to the target compound .
- Applications : Used in cross-coupling reactions for agrochemical intermediates.
4-Bromo-2-(2-methoxyethoxy)pyridine (CAS: 1289131-55-0)
- Structural Differences : Features a 2-methoxyethoxy substituent instead of the N-oxide and 3-methoxy groups.
- Properties : Similarity score 0.85 . The extended ethoxy chain increases solubility in polar solvents but reduces thermal stability.
- Reactivity : The ether linkage facilitates Suzuki-Miyaura coupling reactions, unlike the N-oxide’s propensity for oxidation-driven pathways.
4-Bromo-2-methoxy-6-methylpyridine (CAS: 1083169-00-9)
- Structural Differences : Methyl group at the 6-position and methoxy at the 2-position, lacking the N-oxide.
- Properties : Similarity score 0.85 . The methyl group at the 6-position creates a steric environment that alters regioselectivity in electrophilic aromatic substitution.
- Synthetic Utility : Preferred in palladium-catalyzed borylation reactions due to its steric profile.
4-Bromo-3-methoxypyridine Hydrochloride (CAS: 1209335-53-4)
- Structural Differences : Hydrochloride salt form of the parent compound without the N-oxide.
- Properties : Similarity score 0.82 . The hydrochloride form enhances water solubility but reduces stability under basic conditions.
- Applications : Intermediate in antiviral drug synthesis, where solubility is critical for downstream reactions.
Data Table: Key Comparative Metrics
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Functional Groups | Notable Reactivity/Applications |
|---|---|---|---|---|---|
| 4-Bromo-3-methoxypyridine 1-oxide | 109911-37-7 | C₆H₆BrNO₂ | Reference | Bromine, Methoxy, N-oxide | Oxidation reactions, ligand synthesis |
| 4-Bromo-2-methoxy-3-methylpyridine | 112197-12-3 | C₇H₈BrNO | 0.84 | Bromine, Methoxy, Methyl | Agrochemical intermediates |
| 4-Bromo-2-(2-methoxyethoxy)pyridine | 1289131-55-0 | C₈H₁₀BrNO₂ | 0.85 | Bromine, Methoxyethoxy | Suzuki-Miyaura coupling |
| 4-Bromo-2-methoxy-6-methylpyridine | 1083169-00-9 | C₇H₈BrNO | 0.85 | Bromine, Methoxy, Methyl | Borylation reactions |
| 4-Bromo-3-methoxypyridine HCl | 1209335-53-4 | C₆H₇BrNO·HCl | 0.82 | Bromine, Methoxy, Hydrochloride | Antiviral drug synthesis |
Research Findings and Trends
- Reactivity: N-oxide derivatives like 4-Bromo-3-methoxypyridine 1-oxide exhibit enhanced solubility in polar aprotic solvents compared to non-oxidized analogs, making them preferable in metal-catalyzed reactions .
- Steric vs. Electronic Effects : Methyl-substituted analogs (e.g., 1083169-00-9) prioritize steric control, while methoxyethoxy derivatives (e.g., 1289131-55-0) emphasize electronic modulation .
- Limitations : Data gaps in thermophysical properties (e.g., melting points) for the target compound highlight the need for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
